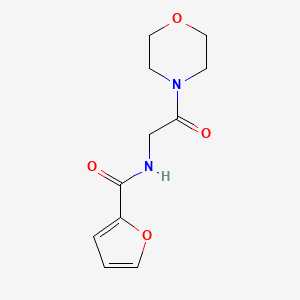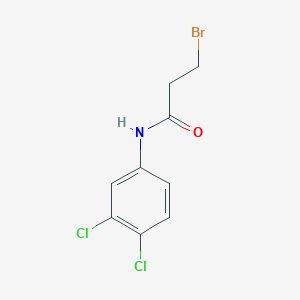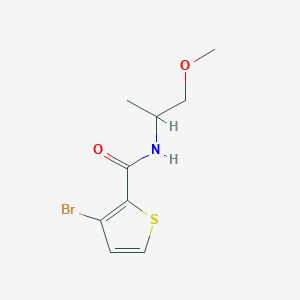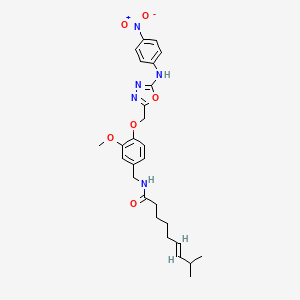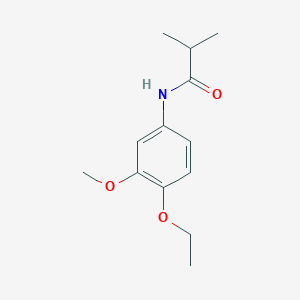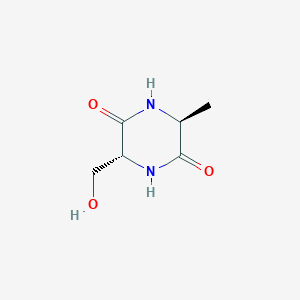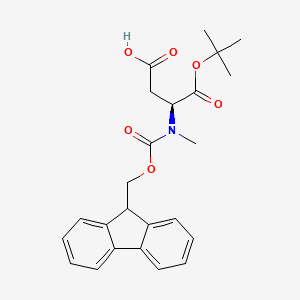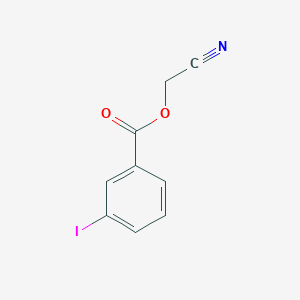
Cyanomethyl 3-iodobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyanomethyl 3-iodobenzoate is an organic compound with the molecular formula C9H6INO2. It is a derivative of benzoic acid, where the hydrogen atom at the meta position is replaced by an iodine atom, and the carboxyl group is esterified with a cyanomethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyanomethyl 3-iodobenzoate can be synthesized through various methods. One common approach involves the esterification of 3-iodobenzoic acid with cyanomethyl alcohol in the presence of a suitable catalyst. The reaction typically requires an acidic or basic catalyst and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Cyanomethyl 3-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The cyanomethyl group can be oxidized to a carboxyl group or reduced to an amine group.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Substitution: Derivatives with various functional groups replacing the iodine atom.
Oxidation: 3-Iodobenzoic acid derivatives.
Reduction: 3-Iodobenzylamine derivatives.
Scientific Research Applications
Cyanomethyl 3-iodobenzoate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is employed in the synthesis of novel materials with unique properties.
Biological Research: It is used as a probe in biochemical assays to study enzyme activities and protein interactions
Mechanism of Action
The mechanism of action of Cyanomethyl 3-iodobenzoate depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, it may interact with specific enzymes or proteins, altering their activity or function. The exact molecular targets and pathways involved vary depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-iodobenzoate: Similar structure but lacks the cyanomethyl group.
3-Iodobenzoic acid: The carboxyl group is not esterified.
3-Cyanobenzoic acid: Contains a cyano group instead of an iodine atom.
Uniqueness
The combination of these functional groups allows for diverse chemical transformations and makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C9H6INO2 |
|---|---|
Molecular Weight |
287.05 g/mol |
IUPAC Name |
cyanomethyl 3-iodobenzoate |
InChI |
InChI=1S/C9H6INO2/c10-8-3-1-2-7(6-8)9(12)13-5-4-11/h1-3,6H,5H2 |
InChI Key |
XRTOGFHTQSRLAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(=O)OCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




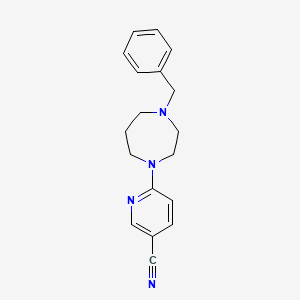
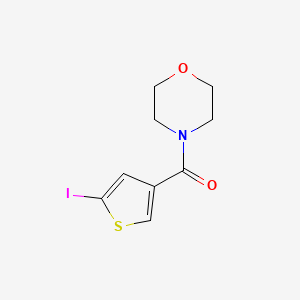
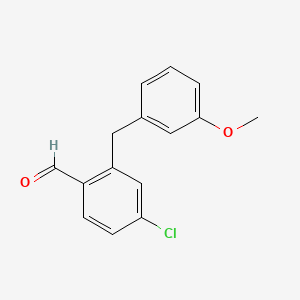
![2-[3-(Morpholin-4-yl)-3-oxopropyl]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B14904419.png)
